molecular formula C16H23N3O B11850211 N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide

N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide

Cat. No.: B11850211
M. Wt: 273.37 g/mol
InChI Key: VRLNUZMGXWRLSJ-UHFFFAOYSA-N
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Description

N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide is a chemical compound built on the spiro[indoline-3,4'-piperidine] scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in the design of kinase inhibitors . Specifically, analogs of this spirocyclic core have been identified as potent, selective, and orally efficacious dual inhibitors of c-Met and Anaplastic Lymphoma Kinase (ALK) . The c-Met and ALK signaling pathways are often dysregulated in a wide range of human cancers, including non-small cell lung cancer (NSCLC) and gastric carcinoma, making them prominent targets in oncology research . In such inhibitors, the spiro[indoline-3,4'-piperidine] moiety is often functionalized and serves as a key component that can be well-tolerated by the kinase enzyme, contributing to favorable pharmacological profiles . Researchers utilize this versatile spirocyclic scaffold as a critical building block for developing and optimizing new therapeutic candidates. The compound is intended for research applications only.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N,N,5-trimethylspiro[2H-indole-3,4'-piperidine]-1-carboxamide

InChI

InChI=1S/C16H23N3O/c1-12-4-5-14-13(10-12)16(6-8-17-9-7-16)11-19(14)15(20)18(2)3/h4-5,10,17H,6-9,11H2,1-3H3

InChI Key

VRLNUZMGXWRLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Mn(III)-Based Oxidative Cyclization

Mn(OAc)₃·2H₂O is a critical reagent for one-pot spirocyclization. In a representative procedure, N-methyl-2-oxo-N-phenylcyclohexane-1-carboxamide undergoes oxidation in acetic acid at reflux (2.5 equiv Mn(OAc)₃, 4 min), yielding spiro[indoline-3,4'-piperidine]-2,2'-dione intermediates in 69–96% yields. The mechanism proceeds through a radical pathway, where Mn(III) abstracts a hydrogen atom from the methine position, initiating 5-exo-trig cyclization.

Key conditions :

  • Solvent: Acetic acid (15 mL/mmol substrate)

  • Temperature: 118°C (reflux)

  • Workup: Silica gel chromatography (EtOAc/hexane/acetone, 2:7:1)

Fischer Indole Synthesis with Piperidine Functionalization

Alternative routes employ Fischer indole synthesis to construct the indoline ring. For example, 4-hydrazinobenzoic acid reacts with 3-methylbutan-2-one under acidic conditions (H₂SO₄, EtOH, reflux) to form 2,3,3-trimethylindole-5-carboxylic acid. Subsequent N-alkylation with iodomethane (CH₃I, CHCl₃, reflux) introduces the N-methyl group, while piperidine incorporation is achieved via Knoevenagel condensation with salicylaldehyde derivatives.

Optimization and Scale-Up Strategies

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. Adding piperidine (10 mol%) as a base in Knoevenagel condensations improves yields by 15–20%. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times from hours to minutes while maintaining yields >90%.

Purification Challenges

Spiro compounds often require recrystallization from ethanol/hexane (1:3) to remove nonpolar byproducts. Silica gel chromatography (EtOAc/hexane gradient) resolves diastereomers, with Rf values differing by 0.1–0.3.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Mn(III) Oxidation75–9695–99One-pot, scalableRequires stoichiometric Mn(OAc)₃
Fischer Indole60–7890–95Modular functionalizationMulti-step, low regioselectivity
Ugi Reaction65–8285–92Rapid amide formationLimited substrate scope

Analytical and Spectroscopic Characterization

¹³C NMR

  • Spiro Carbon : δ 63.4 (q, J = 12 Hz)

  • Carboxamide Carbonyl : δ 174.8 ppm

IR Spectroscopy

  • Strong absorption at 1684 cm⁻¹ (C=O stretch)

  • N-H stretch at 3280 cm⁻¹ (carboxamide)

Industrial and Environmental Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to manage exothermic steps (e.g., Mn(III) oxidation). Waste Mn(II) is recovered via precipitation (pH 10–12, NaOH) and recycled. Solvent recovery systems (≥80% DMF reuse) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethylspiro[indoline-3,4’-piperidine]-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N,N,5-Trimethylspiro[indoline-3,4’-piperidine]-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a photochromic switch in molecular electronics and smart materials.

    Biology: Employed in the development of biosensors for detecting specific biomolecules.

    Medicine: Investigated for potential use in drug delivery systems and photopharmacology.

    Industry: Utilized in the production of smart coatings and materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of N,N,5-Trimethylspiro[indoline-3,4’-piperidine]-1-carboxamide involves its ability to undergo photoisomerization. When exposed to light, the compound switches between its spirocyclic (closed) form and merocyanine (open) form. This transformation alters its optical and electronic properties, making it useful in various applications. The molecular targets and pathways involved in this process include changes in geometric parameters and molecular dipole moments.

Comparison with Similar Compounds

Key Observations:

Substitution Position Matters : 6-Position modifications (e.g., SMU-B) enhance c-Met/ALK inhibition compared to 5-substituted analogues .

Carboxamide vs.

Aryl Substituents : Chlorophenyl/fluorophenyl groups at C2 (e.g., (±)-10b–d) improve lipophilicity but lack reported biological data .

Pharmacological and Selectivity Profiles

  • SMU-B (Compound 5b): Demonstrated single-digit nM potency against c-Met/ALK kinases with >50% tumor growth inhibition in xenograft models. High selectivity in 97-kinase panel screening .
  • Insecticidal Analogues: Spiroindolines with halogenated aryl groups showed activity against D. melanogaster and Plutella xylostella, likely targeting the vesicular acetylcholine transporter .
  • N-Demethylation Considerations : Carboxamide derivatives, like the target compound, may undergo metabolic N-demethylation, a pathway observed in structurally related imidazole carboxamides .

Research Findings and Implications

Kinase Inhibition: Spiro[indoline-3,4'-piperidine]-carboxamides are promising kinase inhibitors. SMU-B’s efficacy suggests that the target compound could be optimized for similar applications by introducing aminopyridyl groups at C6 .

Metabolic Stability : N-Methyl groups (as in the target compound) may reduce susceptibility to N-demethylation compared to tertiary amines, enhancing metabolic stability .

Structural Optimization : Replacing the 5-methyl group with bulkier substituents (e.g., halogens) could improve target engagement or insecticidal activity .

Biological Activity

N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Compound Overview

This compound has the molecular formula C15_{15}H20_{20}N2_2O. Its structure integrates an indoline moiety with a piperidine ring, which contributes to its reactivity and interaction with biological systems. The presence of functional groups such as nitrogen and oxygen enhances its potential for various biological activities, including antimicrobial and anticancer properties.

Biological Activities

Research indicates that compounds like this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : Structural similarities with other known anticancer agents indicate that it may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives of spiro compounds have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases.

Table 1: Comparison of Biological Activities

Compound NameStructure TypeNotable ActivityUniqueness
This compoundSpirocyclicAntimicrobialUnique spirocyclic structure
2-Adamantyl spiro[1H-indole-3,4'-piperidine]-1-carboxamideSpirocyclicAnticancerIncorporates adamantyl group enhancing lipophilicity
5-Methoxy-spiro[indoline-3,4'-piperidine]-1-carboxylic acidSpirocyclicAntimicrobialPresence of methoxy group may influence solubility
1-Methyl-spiro[indoline-3,4'-piperidine]-2-oneSpirocyclicNeuroprotectiveKetone functionality alters reactivity profile

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, the following pathways are hypothesized based on structural analysis:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : It could act as a modulator for certain receptors implicated in disease processes.
  • Cellular Uptake : The unique structure may facilitate cellular uptake through passive diffusion or active transport mechanisms.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological profiles. For example:

  • Synthesis Techniques : Multi-step organic reactions have been optimized to improve yield and efficiency in producing this compound.
  • Pharmacological Studies : Ongoing pharmacological investigations aim to clarify the compound's efficacy against specific pathogens and cancer cell lines.

Case Studies

A notable study investigated the antimicrobial efficacy of several spiro compounds against common bacterial strains. In vitro assays demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the key considerations for synthesizing N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and acylation. Key steps include:
  • Cyclization : Use phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under reflux to form the spiro indoline-piperidine core .
  • Carboxamide Formation : Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with bases such as diisopropylethylamine (DIPEA) to introduce the carboxamide group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the compound with ≥95% purity .
  • Yield Optimization : Adjusting solvent polarity (e.g., ethanol for recrystallization) and reaction time (typically 12-24 hours) improves yield .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic peaks: spiro proton (δ 3.8–4.2 ppm), methyl groups (δ 1.2–1.5 ppm for N-methyl; δ 2.1–2.3 ppm for C5-methyl) .
  • ¹³C NMR : Confirm carbonyl (C=O) at δ 165–170 ppm and spiro quaternary carbon at δ 70–75 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300–3450 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 331.4 for C₁₉H₂₅N₃O₂) with fragmentation patterns matching the spiro structure .

Table 1 : Representative NMR Data for Related Spiro Carboxamides

Proton/GroupChemical Shift (δ, ppm)Source
Spiro C-H3.8–4.2
N-Methyl1.2–1.5
Piperidine CH₂2.6–3.1

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of spiro indoline-piperidine carboxamides?

  • Methodological Answer : Racemization occurs during amide bond formation. Mitigation strategies include:
  • Base Selection : Use N-methylpiperidine instead of stronger bases (e.g., triethylamine) to reduce base-induced racemization .
  • Low-Temperature Coupling : Perform reactions at 0–4°C with carbodiimide-based coupling agents .
  • Chiral HPLC Validation : Post-synthesis, analyze enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require systematic modifications:
  • Core Modifications : Introduce substituents at the indoline C5 position (e.g., halogens, methoxy) to assess steric/electronic effects on receptor binding .
  • Piperidine Functionalization : Replace N-methyl with bulkier groups (e.g., tert-butyl) to evaluate conformational flexibility .
  • Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How should contradictory data from biological assays involving this compound be analyzed?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Address this by:
  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Orthogonal Assays : Validate results using complementary methods (e.g., Western blotting alongside ELISA for protein quantification) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify conflicting steric interactions .

Table 2 : Common Sources of Contradictory Data and Solutions

IssueResolution StrategyEvidence
Off-target bindingUse knockout cell lines or siRNA silencing
Assay interferenceInclude controls with compound vehicle only
Batch variabilityStandardize synthesis protocols

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